REACTION_CXSMILES
|
[CH:1]1[C:6](O)=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][CH2:10]1.[Cl-].[Al+3].[Cl-].[Cl-].O>ClC(Cl)C(Cl)Cl.CCOCC>[CH3:8][C:3]1[CH:2]=[CH:1][CH:6]=[C:5]([CH:4]=1)[C:9]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:15] |f:2.3.4.5|
|
Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(Cl)Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by the method of Raval et al., J
|
Type
|
TEMPERATURE
|
Details
|
Once this was complete the reaction was heated to 135° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 3×°mL of ether
|
Type
|
CUSTOM
|
Details
|
The combined organic fractions were dried
|
Type
|
CUSTOM
|
Details
|
the remaining residue was purified by flash silica chromatography
|
Type
|
CUSTOM
|
Details
|
to yield 2.2 g (28.5%)
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC=C(C(=O)CCC(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |